molecular formula C10H11NO4 B3049024 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 19073-15-5

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No. B3049024
CAS RN: 19073-15-5
M. Wt: 209.2 g/mol
InChI Key: HHXVQNVADPECCD-UHFFFAOYSA-N
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Description

“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .


Synthesis Analysis

While specific synthesis information for “2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” was not found, a related compound “2-methyl-4-nitrophenol” can be synthesized from benzene . The process involves several steps including Friedel-Crafts alkylation, nitration, and FC alkylation .

Scientific Research Applications

properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVQNVADPECCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345716
Record name 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

CAS RN

19073-15-5
Record name 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitroacetophenone (1.65 g, 10.0 mmol), p-toluenesulfonic acid (172 mg, 1.00 mmol) and ethylene glycol (1.7 mL, 30 mmol) in dry toluene (20 mL) was heated at reflux with a Dean-Stark apparatus under nitrogen for 24 h. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo. The residue was taken up in ether (20 mL) and the solution was washed with saturated sodium bicarbonate solution (2×10 mL) and brine (1×10 mL), then dried (Na2SO4) and concentrated under reduced pressure. Recrystallisation from ether and hexanes afforded 2-(4-nitrophenyl)-2-methyl-1,3-dioxolane (25) as a pale yellow crystals (1.52 g, 73%; yield based from the first crop of crystals). 1H nmr (300 MHz, CDCl3) 1.66 (s, 3H, CH3), 3.71-3.83 (m, 2H, OCH2), 4.02-4.13 (m, 2H, OCH2), 7.63-7.73 (d, J=8.8 Hz, 2H, 2×ArH), 8.16-8.26 (d, J=8.8 Hz, 2H, 2×ArH).
Quantity
1.65 g
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reactant
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172 mg
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reactant
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1.7 mL
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reactant
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20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-nitro acetophenone (3 g, 18.18 mmol), ethylene glycol (1.35 g, 21.81 mmol) and p-toluene sulfonic acid (0.62 g) were taken in toluene and heated to reflux using a Dean-Stark water separator, until no more water was collected. The reaction mixture was cooled, water was added and the toluene layer separated. The aqueous layer was washed again with toluene and the toluene washings combined, dried and evaporated under reduced pressure to give 2-methyl-2-(4-nitro-phenyl)-[1,3]dioxolane (2.7 g, 71%) as oil.
Quantity
3 g
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reactant
Reaction Step One
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1.35 g
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reactant
Reaction Step Two
Quantity
0.62 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

P-Nitroacetophenone (1.65 g, 10 m mol), ethylene glycol (5 ml, 89 m mol), triethyl orthoformate (2.96 g, 20 m mol), and p-toluenesulfonic acid (0.086 g, 0.5 m mol) were combined in methylene chloride (4 ml). The solution was heated with an oil bath (50°-70° C., 6 hrs), cooled to room temperature, and poured into excess 10% sodium hydroxide solution. The phases were separated and the aqueous phase was extracted twice with methylene chloride. The combined organic phase was washed three times with water and dried with anhydrous sodium sulphate. Evaporation of the solvent left a light yellow product (1.78 g) with mp. 69°-71° C., [lit. 73°-75° C., see J. Pharm. Sci. 57, 784 (1968)].
Quantity
1.65 g
Type
reactant
Reaction Step One
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2.96 g
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reactant
Reaction Step Two
Quantity
0.086 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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4 mL
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solvent
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Quantity
5 mL
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solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

P-Nitroacetophenone (1.65 g, 10 mmol), ethylene glycol (5 ml, 89 mmol), triethyl orthoformate (2.96 g, 20 mmol), and p-toluenesulfonic acid (0.086 g, 0.5 mmol) were combined in methylene chloride (4 ml). The solution was heated with an oil bath (50°-70° C., 6 hrs), cooled to room temperature, and poured into excess 10% sodium hydroxide solution. The phases were separated and the aqueous phase was extracted twice with methylene chloride. The combined organic phase was washed three times with water and dried with anhydrous sodium sulphate. Evaporation of the solvent left a light yellow product (1.78 g) with mp. 69°-71° C., (lit. 73°-75° C., see J. Pharm. Sci. 57, 784 (1968)).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Three
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0.086 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
4 mL
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solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

33.03 g (200 mmol) of 4-nitroacetophenone, 12.30 mL (220 mmol) of ethylene glycol, and 1.00 g (5 mmol) of p-toluenesulfonic acid are placed in 250 mL of toluene, then refluxed for 16 hours using the water separator. Then the reaction mixture is cooled and extracted with water. The organic phase is dried and evaporated to dryness. The residue is extracted with diisopropyl ether and suction filtered. Yield: 34.45 g (82%).
Quantity
33.03 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
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reactant
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0 (± 1) mol
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reactant
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 3
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 4
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 5
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 6
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

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